molecular formula C24H29N5O3S2 B10808018 4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B10808018
M. Wt: 499.7 g/mol
InChI Key: OLOAHCYFGSBAIV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 2,1,3-benzothiadiazole core linked via a sulfonyl group to a piperidine ring, which is further connected to a 4-(2,5-dimethylphenyl)piperazine moiety through a carbonyl bridge. The 2,5-dimethylphenyl substituent on the piperazine may modulate lipophilicity and steric effects, influencing pharmacokinetic profiles.

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H29N5O3S2/c1-17-6-7-18(2)21(16-17)27-12-14-28(15-13-27)24(30)19-8-10-29(11-9-19)34(31,32)22-5-3-4-20-23(22)26-33-25-20/h3-7,16,19H,8-15H2,1-2H3

InChI Key

OLOAHCYFGSBAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

Biological Activity

The compound 4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed. The process often utilizes various coupling reactions to attach the piperazine and benzothiadiazole moieties effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances the binding affinity to these targets, potentially leading to significant biological effects including:

  • Anticancer Activity : Studies have indicated that similar benzothiadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7) and hepatocellular (Huh7) cancer cells .
  • Neuroprotective Effects : Compounds featuring piperazine structures have shown promise in neuroprotective applications, particularly against oxidative stress-induced cytotoxicity in neuronal cell lines .

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

  • Cytotoxicity : The compound has been tested against several cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and Huh7 cells .
  • Cholinesterase Inhibition : Compounds with piperazine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityMCF-75.18
CytotoxicityHuh75.22
AChE Inhibition-Moderate
BuChE Inhibition-Selective

Case Studies

  • Cytotoxic Evaluation : A study explored the cytotoxic effects of various benzothiadiazole-piperazine derivatives on MCF-7 and Huh7 cell lines. The results indicated that certain substitutions on the piperazine ring significantly enhanced anticancer activity, demonstrating the importance of structural modifications in drug design .
  • Neuroprotective Screening : Another investigation assessed the neuroprotective effects of related compounds against hydrogen peroxide-induced cytotoxicity in SH-SY5Y cells. The results suggested that these compounds could mitigate oxidative stress damage, highlighting their potential for treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name & Source Core Structure Substituents/Linkers Molecular Formula Molecular Weight (g/mol) Key Features
Target: 4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole 2,1,3-Benzothiadiazole Piperidine-piperazine-carbonyl bridge; 2,5-dimethylphenyl Not explicitly stated (estimated: ~C₂₅H₂₉N₅O₃S₂) ~500–550 (estimated) Combines electron-deficient benzothiadiazole with flexible amine backbone.
Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Benzothiophene Ethyl ester; piperazinylsulfonyl; 2,5-dimethylphenyl C₂₃H₂₆N₂O₄S₂ 530.69 Benzothiophene core (less electron-deficient than benzothiadiazole); ester group enhances lipophilicity.
Ethyl 4-{3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidine-1-sulfonyl}-2,5-dimethyl-1H-pyrrole-3-carboxylate Pyrrole Piperidine-piperazine-carbonyl bridge; ester groups; 2,5-dimethylphenyl C₂₇H₃₈N₄O₅S 530.69 Pyrrole core (electron-rich); dual ester groups may reduce metabolic stability.
4-([4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl)aniline Aniline Piperazinylsulfonyl; 2,5-dimethylphenyl C₁₈H₂₂N₄O₂S 345.46 Simple aniline derivative; amino group enables hydrogen bonding but reduces complexity.
3-{[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}-N-propyl-2-thiophenecarboxamide Thiophene Piperazinylsulfonyl; 2,5-dimethylphenyl; propylamide C₂₀H₂₇N₃O₃S₂ 421.57 Thiophene core (moderate electron density); amide group enhances solubility.

Key Comparative Insights

Core Heterocycle Influence :

  • Benzothiadiazole (target) vs. Benzothiophene : The benzothiadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in enzyme active sites compared to benzothiophene.
  • Pyrrole : Electron-rich pyrrole could favor interactions with electrophilic targets but may reduce metabolic stability.

Ester vs. Amide Groups: Esters (e.g., ) increase lipophilicity but are prone to hydrolysis; amides (e.g., ) offer greater stability.

Pharmacokinetic Predictions :

  • The target compound’s molecular weight (~500–550) aligns with typical drug-like molecules, though its benzothiadiazole core may reduce aqueous solubility compared to aniline or thiophene analogs.
  • Piperazine and piperidine moieties likely contribute to basicity, influencing ionization state and tissue distribution.

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